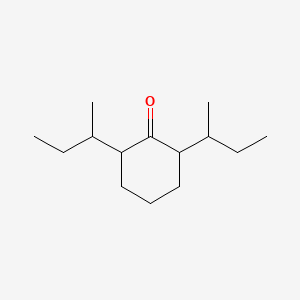

2,6-Bis(1-methylpropyl)cyclohexan-1-one

説明

General Academic Significance of Highly Substituted Cyclohexanones

Highly substituted cyclohexanones are of significant academic interest due to their prevalence in the core structures of many natural products and biologically active molecules. Their rigid, chair-like conformations provide a scaffold for the precise three-dimensional arrangement of functional groups, which is crucial for their interaction with biological targets. The synthesis of these complex molecules often presents considerable challenges, driving the development of new synthetic methodologies. sigmaaldrich.com Furthermore, the study of their reactivity and stereochemistry provides fundamental insights into the principles of organic chemistry, including conformational analysis, steric effects, and reaction mechanisms. The creation of polysubstituted cyclohexanones, often with high diastereoselectivity, is a key area of research, with methods like cascade Michael-aldol reactions being employed to build molecular complexity. researchgate.net

Overview of Structural Complexity in Cyclic Ketones with Bulky Substituents

The introduction of bulky substituents, such as the 1-methylpropyl (sec-butyl) groups in 2,6-Bis(1-methylpropyl)cyclohexan-1-one, dramatically influences the molecule's conformational preferences and reactivity. In a standard cyclohexane (B81311) ring, substituents preferentially occupy the equatorial position to minimize steric strain. However, in highly substituted systems, particularly with bulky groups at the C2 and C6 positions, significant steric interactions can arise. These interactions can lead to distortions from the ideal chair conformation or even favor alternative conformations like the twist-boat. acs.org This steric hindrance also shields the carbonyl group, reducing its electrophilicity and affecting the stereochemical outcome of nucleophilic additions. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. rsc.orgyoutube.com The presence of two bulky alkyl groups in ketones further diminishes their reactivity. youtube.com

Historical Context of Research on Cyclohexanone (B45756) Derivatives

Research on cyclohexanone and its derivatives has a long and rich history, dating back to the late 19th century. Early work focused on the fundamental reactions and properties of the parent cyclohexanone. Over the decades, the focus shifted towards understanding the intricate stereochemical and conformational aspects of substituted cyclohexanones. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating the conformational equilibria and stereochemistry of these molecules. rsc.org Seminal work on the principles of kinetic and thermodynamic control in the formation of enolates from unsymmetrical ketones has been crucial for the regioselective synthesis of substituted cyclohexanones. udel.eduscribd.commasterorganicchemistry.com This foundational research has paved the way for the synthesis of increasingly complex and sterically demanding cyclohexanone derivatives, including those with bulky alkyl groups at the alpha positions.

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 71501-12-7 |

| Molecular Formula | C14H26O |

| Molecular Weight | 210.36 g/mol |

| Boiling Point | 272.8 °C at 760 mmHg |

| Density | 0.875 g/cm³ |

| Refractive Index | 1.452 |

| Flash Point | 111.3 °C |

This data is compiled from publicly available chemical databases. chemicalbook.com

Structure

3D Structure

特性

CAS番号 |

71501-12-7 |

|---|---|

分子式 |

C14H26O |

分子量 |

210.36 g/mol |

IUPAC名 |

2,6-di(butan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H26O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h10-13H,5-9H2,1-4H3 |

InChIキー |

DAHPLMKJYAYVAZ-UHFFFAOYSA-N |

SMILES |

CCC(C)C1CCCC(C1=O)C(C)CC |

正規SMILES |

CCC(C)C1CCCC(C1=O)C(C)CC |

他のCAS番号 |

71501-12-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Advanced Mechanistic Investigations of Reactions Involving 2,6 Bis 1 Methylpropyl Cyclohexan 1 One

Elucidation of Reaction Pathways for Cyclohexanone (B45756) Functionalization

The functionalization of the cyclohexanone ring, particularly at the α-positions, is a cornerstone of organic synthesis. For 2,6-disubstituted cyclohexanones like 2,6-bis(1-methylpropyl)cyclohexan-1-one, the reaction pathways are heavily governed by the steric bulk of the existing substituents.

Research into the functionalization of cyclohexanone derivatives has revealed several key pathways:

Enolate Formation and Subsequent Reaction: The primary pathway for many functionalization reactions involves the deprotonation of an α-carbon to form an enolate. masterorganicchemistry.comyoutube.com The stability and reactivity of the resulting enolate are crucial. For unsymmetrical ketones, the regioselectivity of deprotonation (i.e., the formation of the kinetic versus the thermodynamic enolate) is a critical factor. youtube.com

Enamine Intermediates: An alternative pathway involves the formation of an enamine by reacting the cyclohexanone with a secondary amine. This enamine can then act as a nucleophile in subsequent alkylation or acylation reactions, a method known as the Stork enamine synthesis. youtube.com

Direct Catalytic Processes: Modern synthetic methods increasingly utilize direct catalytic approaches, such as organocatalytic or metal-catalyzed reactions, to achieve functionalization without the pre-formation of an enolate or enamine. nih.gov

The bulky 1-methylpropyl groups in this compound sterically hinder the approach of reagents to the α-carbons and the carbonyl group, influencing which of these pathways is most favorable and the stereochemical outcome of the reaction.

Studies of Enolate Chemistry and Alkylation Mechanisms

The enolate chemistry of this compound is fundamental to understanding its alkylation reactions. Enolates are resonance-stabilized anions formed by the removal of a proton from the α-carbon of a carbonyl compound. masterorganicchemistry.com

Formation and Stability: The formation of an enolate from this compound requires a strong base. The acidity of the α-protons is influenced by the inductive effect of the carbonyl group, but the steric hindrance from the adjacent sec-butyl groups can affect the rate of deprotonation.

Alkylation Mechanisms: Once formed, the enolate acts as a nucleophile and can react with electrophiles, such as alkyl halides, in an alkylation reaction. mnstate.edu The mechanism is typically considered to be an SN2 type reaction. However, the significant steric hindrance in the enolate of this compound can impact the feasibility and stereochemical course of this reaction.

Studies on related sterically hindered cyclohexanones have shown that the stereochemical outcome of alkylation is highly dependent on the reaction conditions and the nature of the electrophile. youtube.com The incoming alkyl group will preferentially approach from the less hindered face of the enolate.

| Feature | Description |

| Enolate Formation | Deprotonation at the α-carbon using a strong base like Lithium Diisopropylamide (LDA). youtube.com |

| Regioselectivity | In unsymmetrical ketones, the choice of base and temperature can favor the kinetic or thermodynamic enolate. youtube.com |

| Alkylation | The enolate attacks an alkyl halide in an SN2 fashion. mnstate.edu |

| Stereochemistry | The approach of the electrophile is directed by the steric bulk of the existing substituents. youtube.com |

Detailed Analysis of Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com The self-condensation of cyclohexanones, an example of an aldol reaction, can be catalyzed by both acids and bases. nih.gov

In the context of this compound, the steric hindrance imposed by the two sec-butyl groups plays a critical role in the progress and stereoselectivity of aldol reactions.

The stereochemical outcome of an aldol reaction is often determined in the transition state. The Zimmerman-Traxler model for metal enolates proposes a chair-like six-membered transition state to explain the diastereoselectivity. harvard.edu The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions.

For this compound, the bulky sec-butyl groups would be expected to heavily influence the geometry of this transition state, favoring the formation of one diastereomer over the other. The increased steric bulk generally leads to a decrease in the equilibrium constant for the aldol addition. masterorganicchemistry.com

The choice of catalyst can significantly alter the mechanism and outcome of an aldol reaction.

Base-Catalyzed Aldol Reaction: In a base-catalyzed reaction, an enolate is formed, which then acts as the nucleophile. youtube.com

Acid-Catalyzed Aldol Reaction: Under acidic conditions, the ketone is protonated, and the corresponding enol is formed, which then acts as the nucleophile.

Organocatalysis: Chiral secondary amines, such as proline, can catalyze asymmetric aldol reactions by forming a nucleophilic enamine intermediate. nih.gov This approach has been successfully applied to the direct asymmetric aldol reaction of cyclohexanone with various aldehydes. researchgate.net

The efficiency of these catalytic systems with a sterically demanding substrate like this compound would be a key area of investigation. For instance, a perfluorosulfonic acid resin catalyst has shown high selectivity in the self-condensation of cyclohexanone. nih.gov

| Aldol Reaction Type | Key Mechanistic Feature | Reference |

| Base-Catalyzed | Formation of an enolate nucleophile. | youtube.com |

| Acid-Catalyzed | Formation of an enol nucleophile. | |

| Organocatalyzed | Formation of a nucleophilic enamine intermediate. | nih.govresearchgate.net |

Investigations of Lewis Acid Catalysis in Cyclohexanone Transformations

Lewis acids play a crucial role in many organic transformations by activating electrophiles or coordinating to carbonyl oxygens. In reactions involving cyclohexanones, Lewis acids like aluminum chloride (AlCl₃) are famously used in Friedel-Crafts alkylation and acylation reactions. youtube.comlibretexts.orgchemguide.co.uk

For this compound, a Lewis acid could coordinate to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating enol or enolate formation. This activation can also enhance the electrophilicity of the carbonyl carbon for nucleophilic attack. Scandium triflate (Sc(OTf)₃) has been shown to catalyze the (3+2) annulation of bicyclobutanes with ynamides, a reaction that proceeds through an enolate intermediate. rsc.org

The bulky sec-butyl groups would likely modulate the interaction between the Lewis acid and the ketone, potentially influencing the catalyst's effectiveness and the reaction's regioselectivity.

Rearrangement Reactions and Their Mechanistic Intermediates

Substituted cyclohexanones can undergo various rearrangement reactions, often proceeding through carbocation intermediates. While specific studies on this compound are not prevalent, general principles of rearrangement reactions in similar systems can be applied.

One such reaction is the Beckmann rearrangement , where an oxime derived from a ketone rearranges to an amide under acidic conditions. msu.edu The oxime of cyclohexanone, for instance, rearranges to caprolactam. msu.edu The mechanism involves the formation of a nitrilium ion intermediate.

Another relevant class of rearrangements is carbocation rearrangements , such as hydride or alkyl shifts, which occur to form a more stable carbocation. masterorganicchemistry.com If a carbocation were to be generated adjacent to the cyclohexane (B81311) ring of this compound, the possibility of ring expansion or contraction, driven by the relief of ring strain, would need to be considered. masterorganicchemistry.com The presence of the bulky alkyl groups could influence the migratory aptitude of adjacent groups in such rearrangements.

Deuterium (B1214612) Exchange Experiments for Mechanistic Insight

Deuterium exchange experiments serve as a powerful tool for elucidating the mechanisms of reactions involving ketones, such as this compound. These studies leverage the substitution of protons (¹H) with their heavier isotope, deuterium (²H or D), to probe the involvement of enol or enolate intermediates, determine the regioselectivity and stereoselectivity of their formation, and gain insight into reaction kinetics. The core principle lies in the fact that the C-H bonds alpha to the carbonyl group are acidic and can be reversibly broken and reformed under appropriate catalytic conditions. When such a reaction is conducted in a deuterium-rich environment (e.g., using a deuterated solvent like D₂O or methanol-d₄), deuterium atoms can be incorporated at these α-positions. researchgate.netnih.gov

The mechanism for deuterium exchange at the α-carbon of a ketone proceeds through the formation of an enol or enolate intermediate. researchgate.net In either acid- or base-catalyzed conditions, the α-proton is removed, leading to a planar intermediate. Subsequent reprotonation (or in this case, deuteration) from the solvent can occur from either face of the double bond, leading to the incorporation of deuterium. The rate and extent of this exchange can be conveniently monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. ed.gov

For a sterically hindered ketone like this compound, the rate of enolization and subsequent deuterium exchange can be significantly influenced by the bulky 1-methylpropyl groups at the C-2 and C-6 positions. These groups can impose significant steric strain, affecting the stability of the enol or enolate intermediate and influencing the stereochemical outcome of the deuteration.

Research Findings from a Hypothetical Deuterium Exchange Study

To illustrate the utility of this method, we can consider a hypothetical experiment where this compound is subjected to deuterium exchange under both acidic (DCl in D₂O) and basic (NaOD in D₂O) conditions. The progress of the reaction would be monitored by ¹H NMR to observe the disappearance of the α-proton signals and by ²H NMR and mass spectrometry to confirm deuterium incorporation.

Table 1: Extent of Deuterium Incorporation at α-Positions of this compound under Acidic and Basic Conditions

| Time (hours) | % Deuterium Incorporation (Acidic Conditions, DCl/D₂O) | % Deuterium Incorporation (Basic Conditions, NaOD/D₂O) |

| 1 | 5 | 30 |

| 6 | 25 | 85 |

| 12 | 40 | >95 |

| 24 | 60 | >98 |

Note: This data is hypothetical and for illustrative purposes.

The hypothetical data in Table 1 indicates that deuterium exchange is significantly faster under basic conditions compared to acidic conditions. This is a common observation for ketone enolization. nih.gov The steric hindrance from the 2,6-dialkyl groups would likely slow down the rate of exchange compared to a non-hindered cyclohexanone. nih.gov

Further detailed analysis, potentially using 2D NMR techniques, could reveal the stereoselectivity of the deuterium incorporation. For instance, it could be determined whether the deuterium adds preferentially to the axial or equatorial position. This information is critical for understanding the facial selectivity of enolate reactions.

Table 2: Hypothetical Diastereoselectivity of Deuteration at C-2/C-6

| Condition | Axial Deuteration (%) | Equatorial Deuteration (%) | Diastereomeric Ratio (axial:equatorial) |

| Kinetic Control | 70 | 30 | 2.3 : 1 |

| Thermodynamic Control | 20 | 80 | 1 : 4 |

Note: This data is hypothetical and for illustrative purposes.

Under kinetically controlled conditions (typically low temperature, strong non-nucleophilic base), the less sterically hindered proton is removed, leading to the kinetic enolate. In the case of this compound, this would likely be the axial proton, leading to a preference for axial deuteration upon quenching with a deuterium source. Under thermodynamically controlled conditions (higher temperature, weaker base), the more stable thermodynamic enolate is formed, which would likely result from the removal of the equatorial proton, leading to a preference for equatorial deuteration. Isotopic labeling studies are invaluable for probing such mechanistic dichotomies in cyclohexanone reactions. nih.gov

Stereochemical Characterization and Conformational Analysis of 2,6 Bis 1 Methylpropyl Cyclohexan 1 One

Analysis of Stereoisomeric Forms and Their Relative Stability

2,6-Bis(1-methylpropyl)cyclohexan-1-one is a chiral molecule with multiple stereocenters, giving rise to several stereoisomers. The two carbons of the cyclohexanone (B45756) ring to which the 1-methylpropyl groups are attached (C2 and C6) are chiral centers. Additionally, the 1-methylpropyl (sec-butyl) group itself contains a chiral center at the carbon attached to the ring. This results in a total of four chiral centers, leading to a theoretical maximum of 2^4 = 16 stereoisomers.

These stereoisomers can be broadly categorized into cis and trans diastereomers based on the relative orientation of the two 1-methylpropyl groups with respect to the cyclohexanone ring. libretexts.orgopenstax.org

Cis Isomers: In the cis configuration, both 1-methylpropyl groups are on the same side of the ring (both pointing up or both pointing down).

Trans Isomers: In the trans configuration, the 1-methylpropyl groups are on opposite sides of the ring (one pointing up and one pointing down).

The relative stability of these stereoisomers is primarily dictated by steric hindrance. libretexts.org In general, conformations that minimize steric strain are energetically favored. For 2,6-disubstituted cyclohexanones, the diequatorial conformation of the trans isomer is typically the most stable, as it places the bulky substituents away from the axial positions, thus avoiding unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org

Conformational Preferences of the Cyclohexanone Ring System

The cyclohexanone ring predominantly adopts a chair conformation to minimize angle and torsional strain. gmu.edu However, the presence of the carbonyl group introduces some flattening of the ring compared to cyclohexane (B81311). researchgate.net The interconversion between the two chair forms, known as a ring flip, occurs rapidly at room temperature. masterorganicchemistry.comfiveable.me

Impact of the 1-Methylpropyl Substituents on Ring Conformation

The two 1-methylpropyl substituents at the C2 and C6 positions have a profound impact on the conformational equilibrium of the cyclohexanone ring. The 1-methylpropyl group is a bulky substituent, and its presence will strongly influence the preference for either an axial or equatorial position. libretexts.org

Substituents on a cyclohexane ring generally prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of this compound, having both bulky groups in the equatorial position will be overwhelmingly favored.

Trans Isomer: The trans isomer can exist in two chair conformations: one with both 1-methylpropyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form. libretexts.orglibretexts.org

Cis Isomer: The cis isomer will have one 1-methylpropyl group in an axial position and the other in an equatorial position in both of its chair conformations. libretexts.orgopenstax.org Therefore, the two chair conformers of the cis isomer are energetically equivalent.

Quantitative Assessment of Chair and Other Possible Conformations

While the chair conformation is the most stable, other conformations like the boat and twist-boat exist as transition states or intermediates in the ring-flipping process. youtube.com The energy barrier for this interconversion is influenced by the substituents.

Illustrative Energy Differences for Trans-2,6-Bis(1-methylpropyl)cyclohexan-1-one Conformations

| Conformation | Substituent Positions | Estimated Relative Energy | Predominant Conformer |

| Chair 1 | Diequatorial | Lowest | Yes |

| Chair 2 | Diaxial | Highest | No |

Diastereomeric Relationships and Epimerization Studies

The various stereoisomers of this compound that are not mirror images of each other are diastereomers. youtube.com This includes the cis and trans isomers, as well as isomers that differ in the configuration of the chiral centers within the 1-methylpropyl groups.

Epimerization, the change in configuration at one of several chiral centers, can occur at the C2 and C6 positions because the protons at these positions are alpha to the carbonyl group and are therefore acidic. Under basic or acidic conditions, enolization can occur, leading to a loss of stereochemical integrity at the alpha-carbon and the potential for interconversion between diastereomers. The less stable cis isomer could potentially be converted to the more stable trans isomer through this process.

Probing Chiral Centers and Their Configuration

As previously mentioned, there are four chiral centers in this compound: C2, C6, and the methine carbon of each of the two 1-methylpropyl groups. The absolute configuration of each of these centers is designated as either (R) or (S). For example, one possible stereoisomer is (2R, 6S)-2,6-bis((R)-1-methylpropyl)cyclohexan-1-one. The specific spatial arrangement of the atoms defines the enantiomeric and diastereomeric relationships between the various isomers.

Experimental Methodologies for Conformational Determination

Several experimental techniques are crucial for determining the conformational preferences and stereochemical details of substituted cyclohexanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. researchgate.netnih.gov The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn helps to distinguish between axial and equatorial protons. rsc.org Low-temperature NMR can be used to "freeze out" the chair conformations and observe the individual conformers. masterorganicchemistry.com

Computational Chemistry: Molecular modeling and quantum mechanical calculations are used to predict the relative energies of different conformations and to corroborate experimental findings. researchgate.netresearchgate.net These methods can provide valuable insights into the transition states of conformational changes.

Summary of Experimental Methods for Conformational Analysis

| Methodology | Information Provided |

| ¹H NMR Spectroscopy | Dihedral angles from coupling constants, differentiation of axial/equatorial protons. |

| ¹³C NMR Spectroscopy | Information on the symmetry of the molecule and the chemical environment of each carbon. |

| Low-Temperature NMR | Observation of individual conformers by slowing down the ring flip. |

| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, and angles. |

| Computational Chemistry | Relative energies of conformers, transition state structures. |

Spectroscopic Characterization Methodologies in Research on 2,6 Bis 1 Methylpropyl Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of 2,6-Bis(1-methylpropyl)cyclohexan-1-one, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the various protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the carbons alpha to the carbonyl group (C2 and C6) would be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the cyclohexane (B81311) ring. The methine protons of the sec-butyl groups would also have characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) is typically observed at a significantly downfield chemical shift (around 200-220 ppm). The carbons bearing the sec-butyl groups (C2 and C6) would also be shifted downfield relative to the other ring carbons.

Coupling constants (J), arising from the interaction of neighboring non-equivalent protons, are invaluable for determining the connectivity of the molecule. For example, the coupling between the methine proton of a sec-butyl group and the adjacent methyl and methylene protons would result in a characteristic splitting pattern, confirming the structure of the alkyl substituent.

Illustrative ¹H NMR Data for this compound

| Protons | Illustrative Chemical Shift (δ, ppm) | Illustrative Multiplicity | Illustrative Coupling Constant (J, Hz) |

| H2, H6 | 2.2 - 2.4 | m | - |

| Cyclohexane CH₂ | 1.5 - 1.9 | m | - |

| sec-Butyl CH | 1.3 - 1.5 | m | - |

| sec-Butyl CH₂ | 1.1 - 1.3 | m | - |

| sec-Butyl CH₃ (doublet) | 0.9 - 1.0 | d | ~7 |

| sec-Butyl CH₃ (triplet) | 0.8 - 0.9 | t | ~7.5 |

Note: The data in this table is illustrative and hypothetical, based on typical chemical shift ranges for similar functional groups.

Illustrative ¹³C NMR Data for this compound

| Carbon | Illustrative Chemical Shift (δ, ppm) |

| C=O (C1) | ~212 |

| C2, C6 | ~55 |

| C3, C5 | ~30 |

| C4 | ~25 |

| sec-Butyl CH | ~35 |

| sec-Butyl CH₂ | ~28 |

| sec-Butyl CH₃ (from CH) | ~15 |

| sec-Butyl CH₃ (from CH₂) | ~12 |

Note: The data in this table is illustrative and hypothetical, based on typical chemical shift ranges for similar functional groups.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would connect, for example, the methine proton of a sec-butyl group to its adjacent methyl and methylene protons, as well as the protons on C2 and C6 to the adjacent methylene protons on C3 and C5 of the cyclohexane ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to the methine of the sec-butyl group would show a cross-peak to the corresponding carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For determining the stereochemistry (cis or trans) of the two sec-butyl groups, NOESY is particularly important. For the cis isomer, where both sec-butyl groups are on the same face of the ring, NOE correlations might be observed between the protons of the two alkyl groups. In the trans isomer, such correlations would be absent or very weak.

The three-bond coupling constants (³J) between protons can provide detailed information about the dihedral angle between them, which is directly related to the conformation of the cyclohexane ring. The Karplus equation describes the relationship between ³J values and dihedral angles.

For this compound, the cyclohexane ring is expected to adopt a chair conformation. The magnitude of the ³J values between adjacent protons on the ring (e.g., between H2/H6 and the protons on C3/C5) can help to determine the preferred orientation (axial or equatorial) of the sec-butyl substituents. For instance, a large ³J value (typically 8-13 Hz) is indicative of an axial-axial relationship between two protons, while smaller values (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing these coupling constants, the predominant chair conformation and the stereochemical arrangement of the substituents can be confirmed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₄H₂₆O), as the measured exact mass can be matched to a unique elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS is invaluable for:

Purity Assessment: A GC-MS analysis of a sample would reveal the presence of any impurities, which would appear as separate peaks in the gas chromatogram. The mass spectrum of each peak can then be used to identify the impurity.

Mixture Analysis: The synthesis of this compound can potentially lead to a mixture of stereoisomers (cis and trans). GC is often capable of separating these isomers, which would then be individually detected and identified by the mass spectrometer. The fragmentation patterns of the isomers are often very similar, but their retention times in the GC column will differ, allowing for their differentiation and quantification. The fragmentation of the molecular ion would likely involve the loss of the sec-butyl groups and characteristic cleavages of the cyclohexanone (B45756) ring.

Vibrational Spectroscopy: Infrared (IR) for Key Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

For this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration. In saturated six-membered cyclic ketones, such as the parent cyclohexanone, this absorption typically appears as a strong, sharp peak around 1715 cm⁻¹. uobabylon.edu.iqbartleby.com The presence of alkyl substituents at the C-2 and C-6 positions does not significantly alter the electronic environment of the carbonyl group, so the C=O stretch for the title compound is expected in this same region.

Beyond the carbonyl group, the IR spectrum provides confirmation of the hydrocarbon framework. The stretching vibrations of the carbon-hydrogen (C-H) bonds within the sec-butyl groups and the cyclohexane ring are expected to appear just below 3000 cm⁻¹, characteristic of sp³-hybridized carbons. wizeprep.com Bending vibrations for these C-H bonds will be observed in the fingerprint region (below 1500 cm⁻¹), which, while complex, provides a unique pattern for the molecule.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (ring & substituents) | ~2850-2960 | Strong |

| C=O Stretch | Ketone | ~1715 | Strong, Sharp |

| CH₂ Bend | Methylene | ~1465 | Medium |

| CH₃ Bend | Methyl | ~1380 | Medium |

X-ray Diffraction Analysis for Solid-State Structural Confirmation of Crystalline Analogues

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed.

While this compound itself may be a liquid or a mixture of diastereomers that is difficult to crystallize, X-ray analysis of crystalline analogues of substituted cyclohexanones provides invaluable insight into their solid-state conformation. nih.gov Research on various crystalline substituted cyclohexanones has consistently shown that the cyclohexane ring adopts a stable chair conformation to minimize steric strain. rsc.org

For a crystalline derivative of a 2,6-disubstituted cyclohexanone, X-ray analysis would confirm:

Ring Conformation: The adoption of a chair, twisted-boat, or other conformation.

Substituent Orientation: Whether the 1-methylpropyl groups are in axial or equatorial positions. The thermodynamically more stable conformation would feature these bulky groups in the equatorial position to minimize steric interactions.

Relative Stereochemistry: The precise cis/trans relationship between the two substituents. nih.gov

Intermolecular Interactions: The packing of molecules within the crystal lattice.

Studies on related compounds, such as 2,3,3-trisubstituted cyclohexanones and the products of cycloaddition reactions involving cyclohexanone moieties, have successfully used X-ray crystallography to establish their stereocontrolled synthesis and final structure unambiguously. rsc.orgresearchgate.net This technique, therefore, serves as the ultimate tool for structural confirmation should a suitable crystalline analogue of this compound be synthesized.

Computational Chemistry and Molecular Modeling for 2,6 Bis 1 Methylpropyl Cyclohexan 1 One

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental in understanding the electronic structure and energetic properties of 2,6-Bis(1-methylpropyl)cyclohexan-1-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic distribution and stability.

DFT studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. youtube.com A smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output from QM calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen atoms of the alkyl chains would be relatively electron-poor.

Table 1: Hypothetical Electronic Properties of this compound (DFT/B3LYP)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity. |

Note: The data in this table are illustrative and based on typical values for similar ketones, as specific published data for this compound are not available.

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in chair, boat, and twist-boat conformations. The presence of two bulky 1-methylpropyl (sec-butyl) substituents at the 2- and 6-positions introduces significant steric considerations that govern the preferred conformation and the dynamics of interconversion.

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of this compound over time. By simulating the atomic motions based on a force field, MD can reveal the relative stabilities of different conformers and the energy barriers for ring flips. nih.gov For disubstituted cyclohexanes, the most stable conformation is typically the one that minimizes steric strain, which often means placing the larger substituents in equatorial positions. libretexts.orglibretexts.org

In the case of this compound, there are cis and trans diastereomers, each with its own set of possible chair conformations.

Trans-isomer: One substituent is up, and one is down. The most stable conformer would likely have both bulky sec-butyl groups in equatorial positions (e,e), minimizing 1,3-diaxial interactions.

Cis-isomer: Both substituents are on the same side of the ring. This forces one group to be axial and the other equatorial (a,e). Ring flipping would lead to an equivalent (e,a) conformation.

MD simulations can quantify the population of each conformer at a given temperature and the frequency of interconversion between them, providing a dynamic picture of the molecule's flexibility. nih.gov

Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Quantum mechanical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental spectra (like NMR, IR, and Raman) to confirm the molecular structure and assign specific spectral features.

DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. nih.gov For this compound, key predicted vibrations would include the C=O stretch of the ketone (typically around 1715 cm⁻¹), C-H stretching and bending modes of the alkyl groups and the cyclohexane ring, and skeletal vibrations of the ring itself. Comparing the calculated spectrum with the experimental one helps in the detailed assignment of each vibrational mode. chemscene.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov This is particularly useful for a molecule with multiple stereoisomers like this compound, as the chemical shifts of the ring and substituent protons and carbons are highly sensitive to their stereochemical environment (axial vs. equatorial).

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Cyclohexanone (B45756) Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1718 | 1715 | Carbonyl stretch |

| ν(CH₂) | 2945 | 2940 | Asymmetric CH₂ stretch |

Note: This table illustrates the typical agreement between predicted and experimental data for a substituted cyclohexanone and is not specific to this compound.

Transition State Modeling for Understanding Reaction Mechanisms

Computational chemistry provides deep insights into the mechanisms of chemical reactions by allowing for the modeling of transition states (TS). A transition state is a high-energy, fleeting configuration of atoms that occurs during a chemical reaction, at the peak of the reaction energy profile. mit.edu

For this compound, one could model various reactions, such as its enolization, reduction, or oxidation. Using QM methods, chemists can calculate the geometry and energy of the transition state for a proposed reaction pathway. smu.edu This information is crucial for determining the reaction's activation energy, which in turn governs the reaction rate. rsc.org

For example, in the base-catalyzed enolization of this compound, transition state modeling could be used to determine the stereochemical outcome of the reaction. By comparing the activation energies for the removal of a proton from either the C2 or C6 position, one could predict which enolate is preferentially formed. The steric hindrance imposed by the bulky sec-butyl groups would play a significant role in the energy of the respective transition states. scispace.com

In Silico Design and Optimization of Structural Analogues

The computational methods described above can be leveraged for the in silico design and optimization of structural analogues of this compound with desired properties. This approach is widely used in drug discovery and materials science to screen potential candidates before committing to their synthesis. openbioinformaticsjournal.comresearchgate.net

For instance, if the goal were to design an analogue with increased potency as a specific enzyme inhibitor, computational docking could be used to predict how different analogues bind to the enzyme's active site. nih.gov By systematically modifying the substituents on the cyclohexanone ring (e.g., changing the alkyl groups, adding functional groups), one can computationally screen a virtual library of compounds to identify those with the best predicted binding affinity and selectivity. nih.govrsc.org

Properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) can also be predicted computationally. By evaluating these properties in silico, researchers can prioritize the design of analogues that are not only effective but also have favorable pharmacokinetic and safety profiles. openbioinformaticsjournal.com

Synthetic Applications and Structural Analogues in Broader Chemical Research

Utilization of 2,6-Bis(1-methylpropyl)cyclohexan-1-one as a Key Synthetic Intermediate

This compound is recognized as a key synthetic intermediate, acting as a foundational component for constructing more elaborate molecular architectures. ontosight.ai Its utility stems from the reactivity of the ketone functional group and the adjacent alpha-carbons. As a building block, it is employed in the synthesis of a range of more complex molecules, finding applications in the production of certain agrochemicals, pharmaceuticals, and other fine chemicals. ontosight.ai

The core of its application lies in the predictable transformations of the cyclohexanone (B45756) ring. The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols, cyanohydrins, or imines. Furthermore, the protons on the carbons alpha to the carbonyl can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, allowing for the construction of new carbon-carbon bonds. The significant steric hindrance imposed by the two 1-methylpropyl groups plays a crucial role in directing the stereochemical outcome of these reactions, a feature that is highly desirable in targeted synthesis.

Preparation of Novel Cyclic Ketone Derivatives with Controlled Stereochemistry

The synthesis of novel cyclic ketone derivatives with a high degree of stereocontrol is a central theme in modern organic chemistry. The structure of this compound is ideally suited for this purpose. The two bulky alkyl groups at the C-2 and C-6 positions effectively shield the two faces of the planar carbonyl group, leading to highly stereoselective reactions.

When a nucleophile attacks the carbonyl carbon, it will preferentially approach from the less sterically hindered face of the ring. This principle is fundamental to substrate-controlled synthesis. For instance, reduction of the ketone with hydride reagents like lithium aluminum hydride or sodium borohydride (B1222165) is expected to yield the corresponding cyclohexanol (B46403) with a high diastereomeric excess. The bulky substituents direct the incoming hydride to the axial position, resulting in the formation of the equatorial alcohol as the major product. This model of stereochemical control is a well-established principle in additions to substituted cyclohexanones. researchgate.net By carefully selecting reagents and reaction conditions, chemists can prepare a variety of derivatives where the stereochemistry at the C-1 position is precisely defined relative to the existing stereocenters of the sec-butyl groups.

Exploration of Chemically Diverse Analogues for Reactivity Studies

To understand the structure-activity relationships of substituted cyclohexanones, researchers often synthesize and study a variety of chemical analogues. Comparing the reactivity of this compound with these analogues provides valuable insights into the effects of steric bulk and electronic properties.

The study of such analogues allows chemists to fine-tune the reactivity and selectivity of chemical transformations. For example, replacing the sec-butyl groups with the even bulkier tert-butyl groups, as in 2,6-di-tert-butylcyclohexanone, further increases steric hindrance, potentially altering reaction rates and stereochemical outcomes. nih.gov Conversely, introducing unsaturation, as seen in 2,6-bis(benzylidene)cyclohexanone derivatives, extends the conjugation of the system. researchgate.netresearchgate.net This modification significantly changes the electronic properties of the ketone, influencing its reduction potential and its reactivity in cycloaddition reactions. The synthesis of these diverse analogues is crucial for developing a comprehensive understanding of how substituents on a cyclic ketone framework govern its chemical behavior. researchgate.net

| Analogue | Key Structural Difference | Impact on Reactivity |

| 2,6-Di-tert-butylcyclohexanone | Larger tert-butyl groups instead of sec-butyl groups. nih.gov | Increased steric hindrance, potentially leading to higher selectivity or slower reaction rates. |

| 4-tert-Butylcyclohexanone | Single, remote bulky group. researchgate.netresearchgate.net | Acts as a conformational lock but offers less direct steric shielding of the ketone compared to 2,6-disubstitution. |

| 2,6-Bis(benzylidene)cyclohexanone | Introduction of conjugated double bonds. researchgate.netresearchgate.net | Alters electronic properties, creating an extended π-system that influences Michael additions and cycloadditions. |

| 2,6-Bis(2-bromobenzylidene)-4-tert-butylcyclohexanone | Addition of bromo- and tert-butyl substituents. sigmaaldrich.com | Combines electronic effects from the halogen with steric effects from the tert-butyl group, creating a highly functionalized scaffold. |

Development of Stereochemically Defined Building Blocks for Complex Molecule Synthesis

A major goal in organic synthesis is the efficient construction of complex molecules, such as natural products and pharmaceuticals. This often relies on the use of "chiral pool" synthesis or the creation of stereochemically defined building blocks. This compound, with its inherent stereocenters and its capacity for undergoing highly diastereoselective reactions, is a prime candidate for development into such a building block.

The transformations discussed previously, such as stereoselective reduction or alkylation, convert the simple starting ketone into a more functionalized molecule with multiple, well-defined stereocenters. For example, a stereoselective aldol (B89426) reaction could introduce a three-carbon chain with two new stereocenters, the configurations of which are dictated by the existing sec-butyl groups. This new, more complex molecule can then be carried forward through a synthetic sequence. Subsequent reactions, such as ring-opening, ring-expansion, or further functional group manipulations, can be performed to ultimately yield acyclic or different heterocyclic structures, all while retaining the stereochemical integrity established in the initial steps. This strategy, where the stereochemistry is set early and preserved throughout a synthesis, is a powerful method for accessing complex molecular targets efficiently. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,6-Bis(1-methylpropyl)cyclohexan-1-one, and how are reaction conditions optimized?

A common method involves aldol condensation between cyclohexanone and substituted aldehydes. For example, 4-methylbenzaldehyde and cyclohexanone are refluxed in ethanol with NaOH (40%) under controlled stoichiometry (2:1 aldehyde:ketone ratio). Reaction progress is monitored via TLC, and products are isolated via ice quenching . Optimization focuses on catalyst concentration, solvent choice, and temperature to maximize yield and minimize side reactions.

Q. How is structural characterization of this compound performed, particularly in crystalline states?

Single-crystal X-ray diffraction (SXRD) is widely used. The SHELX suite (e.g., SHELXL, SHELXS) enables refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry . For non-crystalline samples, FT-IR and NMR (¹H/¹³C) can identify functional groups and substituent arrangements, though these are not explicitly detailed in the evidence.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key measures include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319 hazards) .

- Working in a fume hood to prevent inhalation of vapors .

- Storing in airtight containers away from oxidizers and heat sources . Emergency protocols for spills involve neutralization with inert adsorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can cross-aldol condensation of this compound be leveraged to synthesize fuel precursors with high energy density?

Reacting this compound with biomass-derived furfural (FF) yields (E)-2-(furan-2-ylmethylene)cyclohexan-1-one (C11) and (2E,6E)-2,6-bis(furan-2-ylmethylene)cyclohexan-1-one (C16). These products exhibit high volumetric energy density due to extended conjugation and rigid bicyclic structures. Challenges include stereoselectivity control; HPLC or GC-MS is used to separate isomers (e.g., C12 isomers) .

Q. What methodologies enable ultra-selective detection of metal ions using derivatives of this compound?

Derivatives like 2,6-bis(4-methylbenzylidene)-cyclohexan-1-one act as fluorescent-on sensors. For chromium detection, the compound’s carbonyl and aromatic groups chelate Cr³⁺, inducing a fluorescence turn-on response. Selectivity is achieved by optimizing solvent polarity (aqueous media) and pH, with detection limits quantified via fluorimetry (e.g., LOD = 0.1 µM) . Competitive binding studies with interfering ions (e.g., Fe³⁺, Al³⁺) validate specificity .

Q. How do computational models predict the reactivity and pharmacological potential of this compound?

Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to predict redox behavior and metal-binding affinity. Molecular docking studies evaluate interactions with biological targets (e.g., antimicrobial enzymes or cancer cell receptors). ADMET profiles are simulated to prioritize derivatives for in vitro testing .

Q. What strategies resolve analytical challenges in quantifying stereoisomers formed during self-aldol condensation?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers, while tandem MS (LC-MS/MS) identifies diastereomers. Nuclear Overhauser Effect (NOE) NMR experiments elucidate spatial arrangements of substituents in complex mixtures .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters for Aldol Condensation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。